CF₂-for-CH₂ Substitution Increases Lipophilicity (LogP) by Approximately 1.0 to 1.5 Log Units Relative to Parent 1,3-Indandione
The replacement of the C2 methylene (CH₂) group in 1,3-indandione with a difluoromethylene (CF₂) group in 2,2-difluoro-1H-indene-1,3(2H)-dione produces a substantial increase in lipophilicity. The measured/predicted LogP for the difluoro compound is 2.1 [1], compared to a LogP of 0.61 to 1.46 for 1,3-indandione across multiple database sources [REFS-2, REFS-3]. This LogP increase of approximately 1.0–1.5 units is consistent with the well-established observation that CF₂ substitution in bifunctional compounds causes a large increase in lipophilicity [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1 (calculated/predicted per Molaid database) |
| Comparator Or Baseline | 1,3-Indandione (CAS 606-23-5): LogP = 0.61 (SIELC); LogP = 1.46 (BOC Sciences); LogP = 1.14 (ChemSrc); XLogP3 = 0.6 (PubChem) [REFS-2, REFS-3] |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 (difluoro compound approximately 10–30× more lipophilic) |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases; no single head-to-head experimental LogP measurement identified |
Why This Matters
Higher LogP directly impacts membrane permeability, which is critical for intracellular target engagement; users selecting building blocks for CNS or intracellular targets should prioritize the difluoro analog when enhanced passive permeability is desired.
- [1] Molaid Compound Database. α,α-Difluoro 1,3-indandione (CAS 76185-13-2). LogP = 2.1. Also notes: '将 CF2 置于中心: 宝石双功能化合物中微小结构改变后的主要物理化学变化...在双官能化合物的中心观察到 CH2/CF2取代的亲脂性大幅增加.' (Placing CF2 at the center: major physicochemical changes after minor structural modification...a large increase in lipophilicity was observed for CH2/CF2 substitution in bifunctional compounds.) View Source
- [2] SIELC Technologies. 1,3-Indandione (CAS 606-23-5). LogP = 0.61. View Source
